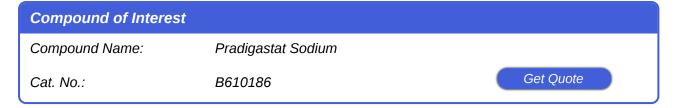


Pradigastat Sodium: A Deep Dive into its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradigastat sodium, also known as LCQ908, is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1).[1][2][3][4][5] DGAT1 is a critical enzyme in the final step of triglyceride synthesis, primarily expressed in the small intestine and adipose tissue.[1] [6] By inhibiting DGAT1, pradigastat effectively reduces the synthesis and secretion of chylomicrons, leading to a significant decrease in postprandial and fasting triglyceride levels.[6] [7][8] This mechanism of action has positioned pradigastat as a therapeutic candidate for managing conditions characterized by hypertriglyceridemia, such as familial chylomicronemia syndrome (FCS).[3][5][6][7][8] This technical guide provides a comprehensive overview of the target selectivity profile of **pradigastat sodium**, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflows.

Quantitative Selectivity Profile

The selectivity of a drug candidate is a crucial determinant of its efficacy and safety profile. Pradigastat has been evaluated for its inhibitory activity against its primary target, DGAT1, and a panel of other enzymes and transporters to assess its off-target effects.

Primary Target Activity



Pradigastat demonstrates potent inhibition of its intended target, DGAT1.

Target	IC50 (μM)
Diacylglycerol Acyltransferase 1 (DGAT1)	0.157[2][9][10]

Off-Target Activity

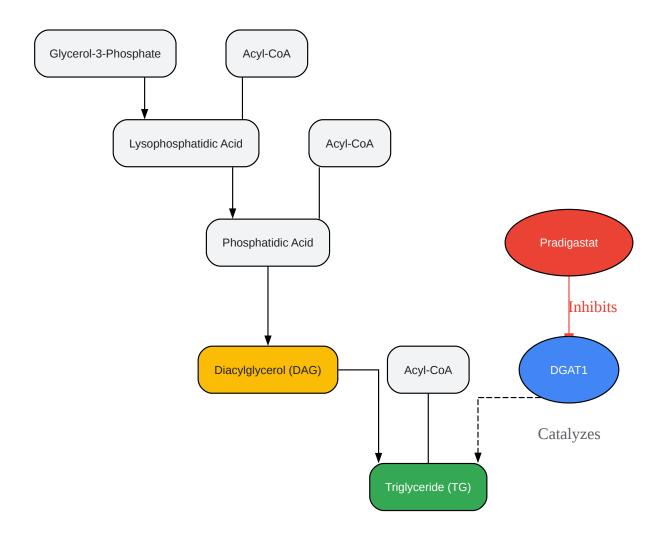
Pradigastat has been profiled against various other proteins to determine its selectivity. The following table summarizes the known off-target inhibitory activities of pradigastat.

Off-Target	IC50 (μM)
Breast Cancer Resistance Protein (BCRP)	5[2][9][10]
Organic Anion-Transporting Polypeptide 1B1 (OATP1B1)	1.66[2][9][10]
Organic Anion-Transporting Polypeptide 1B3 (OATP1B3)	3.34[2][9][10]
Organic Anion Transporter 3 (OAT3)	0.973[9][10]

Signaling Pathway and Mechanism of Action

Pradigastat's therapeutic effect is derived from its targeted inhibition of DGAT1 within the triglyceride synthesis pathway.





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Caption: Triglyceride synthesis pathway and the inhibitory action of pradigastat on DGAT1.

Experimental Protocols

The determination of pradigastat's selectivity profile involves a series of in vitro assays designed to quantify its inhibitory potency against the primary target and a panel of potential off-targets.

DGAT1 Inhibition Assay (Hypothetical Reconstruction)



While specific proprietary details of the assay used for pradigastat are not publicly available, a typical enzymatic assay to determine the IC50 for a DGAT1 inhibitor would follow this general protocol:

- Enzyme Source: Microsomes prepared from cells overexpressing human DGAT1.
- Substrates: Radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol.
- Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing necessary co-factors.
- Procedure:
 - Pradigastat is serially diluted to a range of concentrations.
 - The DGAT1 enzyme preparation is pre-incubated with the various concentrations of pradigastat.
 - The enzymatic reaction is initiated by the addition of the substrates.
 - The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
 - The reaction is terminated, and the lipids are extracted.
 - The radiolabeled triglyceride product is separated from the unreacted radiolabeled acyl-CoA substrate using thin-layer chromatography (TLC).
 - The amount of radioactivity in the triglyceride spot is quantified using a phosphorimager or liquid scintillation counting.
- Data Analysis: The percentage of inhibition at each pradigastat concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Transporter Inhibition Assays (BCRP, OATP1B1, OATP1B3, OAT3)



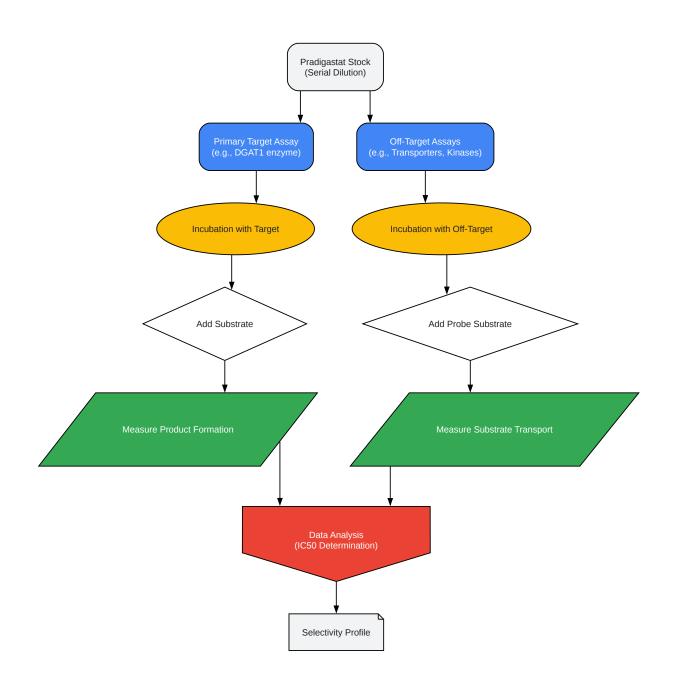
The inhibitory potential of pradigastat against various transporters was likely assessed using cell-based uptake or efflux assays.

- Cell Lines: Stably transfected cell lines overexpressing the specific transporter of interest (e.g., CHO or HEK293 cells expressing human BCRP, OATP1B1, OATP1B3, or OAT3).[11]
- Probe Substrates: A known substrate for each transporter, often radiolabeled or fluorescent, is used (e.g., [3H]-estradiol-17β-glucuronide for OATP1B1/1B3).[12][13]
- Assay Procedure (for uptake transporters like OATPs):
 - The transporter-expressing cells are seeded in multi-well plates.
 - Cells are incubated with various concentrations of pradigastat.
 - The probe substrate is added, and uptake is allowed to occur for a specified time.
 - The uptake is stopped by washing the cells with ice-cold buffer.
 - The cells are lysed, and the amount of intracellular probe substrate is quantified (e.g., by scintillation counting).
- Assay Procedure (for efflux transporters like BCRP):
 - Cells overexpressing the efflux transporter are pre-loaded with a fluorescent substrate.
 - The rate of efflux of the substrate is measured in the presence and absence of various concentrations of pradigastat.
 - Inhibition of efflux results in higher intracellular accumulation of the substrate.
- Data Analysis: The IC50 values are calculated by measuring the concentration of pradigastat required to inhibit the transporter activity by 50% compared to the control.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for in vitro selectivity profiling.





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Caption: Generalized workflow for determining the in vitro selectivity profile of a compound.



Conclusion

Pradigastat sodium is a potent inhibitor of DGAT1. Its selectivity profile indicates that while it is highly active against its primary target, it also exhibits inhibitory effects on several drug transporters at higher concentrations. This information is critical for understanding the full pharmacological profile of pradigastat, predicting potential drug-drug interactions, and guiding its clinical development and application. The provided data and methodologies offer a technical foundation for researchers and drug development professionals working with DGAT1 inhibitors and related metabolic pathways.

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